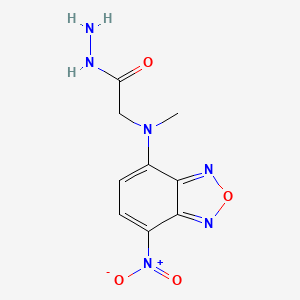![molecular formula C33H29N2O2P B1230645 (1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide](/img/structure/B1230645.png)
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Özer et al. (2009) synthesized derivatives similar to the compound , focusing on their structural characterization through techniques like IR and NMR spectroscopy, as well as X-ray diffraction. This research highlights the potential of such compounds in the field of molecular characterization and structural analysis (Özer, Arslan, VanDerveer, & Külcü, 2009).
Asymmetric Synthesis Applications
- Boggs et al. (2007) demonstrated the efficient asymmetric synthesis of structurally related compounds, highlighting their potential application in the synthesis of pharmaceutical agents, such as treatments for human papillomavirus infections (Boggs et al., 2007).
Organometallic and Catalytic Applications
- Huang et al. (2010) explored the use of organopalladium complexes for promoting asymmetric hydrophosphination reactions. These complexes, related to the compound , could be significant in catalysis and the creation of chiral molecules (Huang et al., 2010).
- Additionally, Zhang et al. (2009) and Bungabong et al. (2007) both investigated similar palladium complexes in asymmetric synthesis, highlighting the compound's relevance in synthesizing diphosphine ligands with specific stereogenic centers, which are crucial in chiral catalysis (Zhang, Pullarkat, Li, & Leung, 2009); (Bungabong, Tan, Li, Selvaratnam, Dongol, & Leung, 2007).
Optical and Electrochemical Properties
- Wang et al. (2017) synthesized aromatic polyamides using a similar structure, investigating their electrochromic properties. This signifies the potential use of such compounds in materials science, particularly in developing electrochromic devices (Wang, Wu, Zhang, Niu, Wang, Zhang, Bai, & Wang, 2017).
Chiral Discrimination and Enantioselective Synthesis
- The compound's structure can be instrumental in chiral discrimination and enantioselective synthesis, as shown by Yang et al. (2006) and Cho et al. (2021) who developed novel compounds and complexes for these purposes (Yang, Wang, Zhong, Wu, & Fu, 2006); (Cho, Jeong, Lee, Lee, & Nayab, 2021).
Propiedades
Nombre del producto |
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C33H29N2O2P |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-naphthalen-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C33H29N2O2P/c36-33(34-27-21-20-24-12-10-11-15-26(24)22-27)31-23-30(31)32(25-13-4-1-5-14-25)35-38(37,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-22,30-32H,23H2,(H,34,36)(H,35,37)/t30-,31-,32+/m1/s1 |
Clave InChI |
JTUINJHDTNXECT-IWWXRALLSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)[C@H](C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



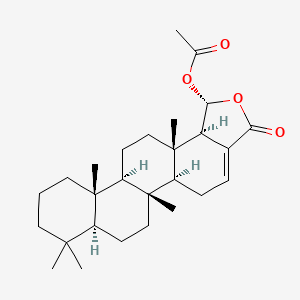
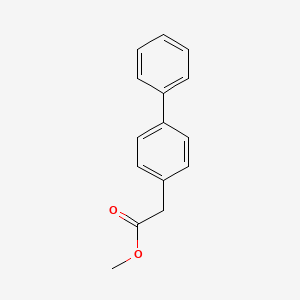
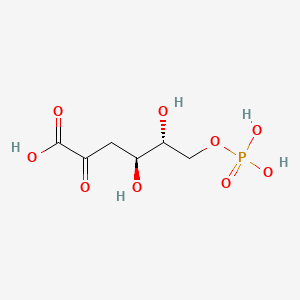
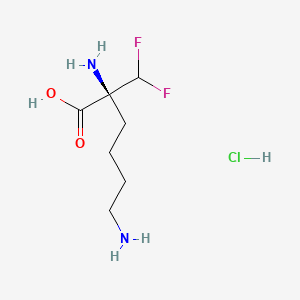


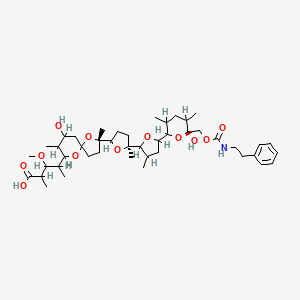
![N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide](/img/structure/B1230573.png)
![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)
